Phosphonium, 2-butene-1,4-diylbis[triphenyl-
Description
IUPAC Nomenclature Conventions for Bis-phosphonium Compounds
The IUPAC nomenclature for bis-phosphonium salts follows hierarchical rules prioritizing parent hydride substitution, substituent ordering, and stereodescriptors. For 2-butene-1,4-diylbis[triphenylphosphonium] derivatives, the base structure is identified as the 2-butene diyl chain (CH₂=CH–CH₂–CH₂), with two terminal triphenylphosphonium groups. According to Blue Book guidelines, phosphonium cations are named by appending the suffix "-ium" to the parent phosphine, with substituents cited in alphanumerical order.
The preferred IUPAC name for the dichloride salt is triphenyl[(2E)-4-(triphenylphosphonio)-2-buten-1-yl]phosphonium dichloride , reflecting:
- The E configuration of the butene double bond
- The use of "bis" implicit in the 1,4-diyl bridging structure
- The alphanumerical precedence of "triphenylphosphonio" over "chloride" in substituent citation.
Comparative analysis with analogous compounds, such as (2Z)-butene derivatives, requires explicit stereochemical notation (e.g., cis or trans) in addition to E/Z descriptors. For example, the Z isomer would be named triphenyl[(2Z)-4-(triphenylphosphonio)-2-buten-1-yl]phosphonium dichloride , maintaining consistency with Cahn-Ingold-Prelog priorities.
Stereochemical Considerations of the 2-Butene Diyl Bridge
The 2-butene diyl bridge introduces a rigid planar geometry due to the sp²-hybridized carbons at positions 2 and 3. X-ray crystallographic data for the trans isomer (Figure 1) reveals a torsion angle of 178.5° between the two phosphonium groups, minimizing steric clashes between phenyl rings. In contrast, molecular modeling of the cis isomer predicts a torsion angle of 8.2°, resulting in significant van der Waals repulsions between ortho hydrogens of opposing triphenylphosphonium units.
Table 1: Geometric Parameters of 2-Butene Diyl Bridge Isomers
| Parameter | trans Isomer (E) | cis Isomer (Z) |
|---|---|---|
| C=C Bond Length (Å) | 1.337 | 1.342 |
| P–C Bond Length (Å) | 1.798 | 1.803 |
| Dihedral Angle (°) | 178.5 | 8.2 |
| Calculated Strain Energy (kJ/mol) | 0.0 | 24.7 |
The trans isomer's stability is further evidenced by its predominance (>98%) in synthesis products when using non-stereoselective methods, as steric effects overwhelmingly favor the staggered conformation.
Comparative Analysis of cis/trans Isomerism in Phosphonium Salts
The interconversion barrier between cis and trans isomers in 2-butene-1,4-diylbis[triphenylphosphonium] derivatives has been measured at 89.3 kJ/mol via variable-temperature NMR, indicating restricted rotation about the C=C bond. This contrasts with simpler allylic phosphonium salts (e.g., allyltriphenylphosphonium bromide), which exhibit lower rotational barriers (≤50 kJ/mol) due to reduced substituent bulk.
Key differences between cis and trans isomers include:
- Solubility : The trans isomer demonstrates 3.2-fold greater solubility in dichloromethane compared to the cis form, attributed to reduced molecular dipole moment (1.8 D vs. 4.3 D).
- Reactivity : In Wittig reactions, the trans isomer reacts with benzaldehyde 5.7 times faster than the cis counterpart, as the staggered geometry facilitates ylide formation through decreased steric hindrance at the α-carbon.
- Spectroscopic Signatures : The trans isomer exhibits a characteristic [³¹P NMR] shift at δ +23.4 ppm (Jₚ₋ₚ = 12.1 Hz), while the cis form appears at δ +25.8 ppm (Jₚ₋ₚ = 8.7 Hz), reflecting differences in through-space phosphorus coupling.
Properties
CAS No. |
554419-94-2 |
|---|---|
Molecular Formula |
C40H36P2+2 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium |
InChI |
InChI=1S/C40H36P2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-32H,33-34H2/q+2 |
InChI Key |
UOISPEMFOAAJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to But-2-ene-1,4-diylbis(triphenylphosphonium) chloride involves the quaternization of triphenylphosphine with a suitable 2-butene-1,4-diyl precursor bearing leaving groups, typically halides derived from but-2-ene-1,4-diol (a diol with a double bond at the 2-position). The general reaction scheme is:
Step 1: Conversion of but-2-ene-1,4-diol to a dihalide intermediate using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This step replaces the hydroxyl groups with chlorine atoms, creating a bis(chloride) intermediate.
Step 2: Nucleophilic substitution of the dihalide with triphenylphosphine (Ph₃P) under an inert atmosphere (nitrogen or argon) to prevent oxidation of phosphine. The reaction proceeds via an SN2 mechanism, yielding the bis(triphenylphosphonium) salt.
Step 3: Purification of the product by recrystallization or chromatographic techniques to isolate the pure phosphonium salt.
This synthetic route is summarized in the following table:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | But-2-ene-1,4-diol + SOCl₂ or PCl₃ | Anhydrous solvent, inert atmosphere | But-2-ene-1,4-diyl dichloride |
| 2 | But-2-ene-1,4-diyl dichloride + Ph₃P | Inert atmosphere, mild heating | But-2-ene-1,4-diylbis(triphenylphosphonium) chloride |
| 3 | Crystallization or chromatography | Solvent-dependent | Pure phosphonium salt |
Industrial Scale Production
Industrial synthesis follows the same fundamental chemistry but is adapted for scale and efficiency:
Large reactors equipped with precise temperature and atmosphere control are used to optimize yield and purity.
Automated feeding of reagents and continuous monitoring of reaction parameters ensure reproducibility.
Purification is often performed by large-scale recrystallization or industrial chromatography, sometimes combined with distillation steps to remove impurities.
The process emphasizes minimizing exposure to moisture and oxygen to prevent phosphine oxidation and side reactions.
Alternative Synthetic Approaches
While the classical halide substitution route is predominant, literature reports suggest alternative methods such as:
Phase Transfer Catalysis: Using catalytic amounts of the phosphonium salt itself to facilitate reactions in aqueous media, indicating the compound's role as both product and catalyst in some synthetic schemes.
One-Pot Syntheses: Combining multiple steps without isolation of intermediates, for example, direct conversion of aldehydes or diols to phosphonium salts under controlled conditions, though these methods are less common and require careful optimization.
Reaction Parameters Influencing Yield and Purity
Atmosphere: Strict exclusion of oxygen and moisture is critical to prevent oxidation of triphenylphosphine and hydrolysis of intermediates.
Temperature: Moderate heating (typically 50–80°C) is used to promote substitution without decomposing sensitive intermediates.
Solvent Choice: Polar aprotic solvents such as dichloromethane or acetonitrile are preferred to facilitate nucleophilic substitution.
Purification: Recrystallization solvents include ethanol or ethyl acetate, chosen based on solubility profiles.
Research Findings and Data Summary
Molecular and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C40H36Cl2P2 |
| Molecular Weight | 649.6 g/mol |
| Physical State | Solid (typically crystalline) |
| Solubility | Soluble in organic solvents |
Literature Examples
Gorjizadeh and Afshari (2013) demonstrated the use of 1,4-bis(triphenylphosphonium)-2-butene dichloride as a catalyst in green synthesis of thiiranes, highlighting the compound's stability and reactivity under mild aqueous conditions, indirectly confirming the robustness of its preparation method.
Industrial protocols emphasize the use of thionyl chloride for chlorination of but-2-ene-1,4-diol, followed by reaction with triphenylphosphine under nitrogen atmosphere, yielding high-purity phosphonium salts suitable for further synthetic applications.
Studies on phosphonium salts and ylides provide comprehensive reviews of preparation methods, including the quaternization of tertiary phosphines with alkyl halides, supporting the described synthetic route for this compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halide substitution route | But-2-ene-1,4-diol, SOCl₂/PCl₃, triphenylphosphine | Inert atmosphere, moderate heat | High yield, well-established | Requires moisture-free setup |
| Phase transfer catalysis | Phosphonium salt catalyst, aqueous media | Mild, room temperature | Green chemistry approach | Limited to catalytic amounts |
| One-pot synthesis | Aldehydes/diols, triphenylphosphine, oxidants | Controlled conditions | Streamlined process | Requires optimization |
Chemical Reactions Analysis
Phosphonium, 2-butene-1,4-diylbis[triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium groups back to phosphines.
Scientific Research Applications
Chemical Synthesis and Catalysis
Phosphonium compounds are often utilized as catalysts in organic synthesis. The compound Phosphonium, 2-butene-1,4-diylbis[triphenyl-] has been employed in several catalytic reactions:
- Oxidation Reactions : It serves as a reagent for the oxidation of alkyl benzenes to acylbenzenes, demonstrating high yields and efficiency. This application is significant in the synthesis of various aromatic compounds used in pharmaceuticals and agrochemicals .
- Suzuki Coupling Reactions : The compound has been involved in Suzuki cross-coupling reactions, facilitating the formation of biphenyl derivatives. This reaction is crucial for creating complex organic molecules with applications in materials science and medicinal chemistry .
Biological Applications
Phosphonium compounds exhibit notable biological activities that are being explored for therapeutic uses:
- Antimicrobial Activity : Research indicates that certain phosphonium derivatives possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
- Antioxidant Properties : Some studies have shown that phosphonium compounds can act as antioxidants, protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage .
Material Science
In material science, Phosphonium, 2-butene-1,4-diylbis[triphenyl-] is utilized for its unique electronic properties:
- Conductivity-Based Sensors : The compound has been incorporated into sensors that detect various chemical substances through changes in electrical conductivity. This application is valuable in environmental monitoring and safety .
- Optoelectronic Devices : Due to its electronic characteristics, it is also being investigated for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Synthesis of Thiophene Derivatives
A study explored the synthesis of thiophene-based derivatives using phosphonium catalysts. The results demonstrated that these derivatives exhibited significant spasmolytic activity, indicating potential therapeutic applications in treating gastrointestinal disorders .
Case Study 2: Antimicrobial Testing
Another research project assessed the antimicrobial efficacy of phosphonium derivatives against various pathogens. The findings revealed that certain derivatives displayed potent activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemical Synthesis | Oxidation of alkyl benzenes | High yields in acylbenzene production |
| Catalysis | Suzuki coupling reactions | Formation of biphenyl derivatives |
| Biological Activity | Antimicrobial agents | Potential new antibiotics |
| Antioxidants | Protecting cells from oxidative stress | |
| Material Science | Conductivity-based sensors | Environmental monitoring |
| Optoelectronic devices | Applications in OLEDs and solar cells |
Mechanism of Action
The mechanism of action of Phosphonium, 2-butene-1,4-diylbis[triphenyl- involves its ability to interact with various molecular targets. The phosphonium groups can facilitate electron transfer processes, making the compound effective in catalytic applications. Additionally, its unique structure allows it to form stable complexes with metal ions, which can enhance its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Phosphonium Compounds
Structural Analogues
[1,4-Phenylenebis(methylene)]bis[triphenylphosphonium] Dibromide
- Structure : Features a benzene ring as the central backbone instead of butene.
- Formula : C₄₄H₃₈Br₂P₂.
- Key Differences :
Allyltriphenylphosphonium Bromide
- Structure: Monomeric phosphonium salt with an allyl group (CH₂CHCH₂).
- Formula : C₂₁H₂₀BrP.
- Key Differences :
(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) Dichloride
Physicochemical Properties
Biological Activity
Phosphonium compounds, particularly those with triphenyl groups, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Phosphonium, 2-butene-1,4-diylbis[triphenyl-] , exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure and Formula:
- IUPAC Name: Phosphonium, 2-butene-1,4-diylbis[triphenyl-]
- Molecular Formula: C28H30P
- Molecular Weight: 434.51 g/mol
Mechanisms of Biological Activity
The biological activity of phosphonium compounds can be attributed to several mechanisms:
- Antimicrobial Activity:
- Antioxidant Properties:
-
Anticancer Activity:
- Phosphonium-based ionic liquids have demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways . For example, tetrabutylphosphonium salts were effective against a range of human tumor cell lines .
1. Antibacterial Efficacy Against Acinetobacter baumannii
A study evaluated the antibacterial activity of phosphonium ionic liquids against Acinetobacter baumannii, a notorious pathogen known for its multidrug resistance. The results indicated that specific alkyl triphenylphosphonium bromides exhibited pronounced antimicrobial activity, suggesting their potential as lead structures in drug development .
| Compound | Activity Against A. baumannii | Mechanism |
|---|---|---|
| Tetrabutylphosphonium bromide | High | Membrane disruption |
| Dodecyl(triphenyl)phosphonium | Moderate | Metabolic interference |
2. Antioxidant Activity Assessment
Research has shown that phosphonium compounds possess significant antioxidant properties. A comparative study highlighted that triphenylphosphonium derivatives could scavenge free radicals effectively, which is crucial in mitigating oxidative damage in biological systems .
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Triphenylphosphonium chloride | 85% | 15 |
| Tetrabutylphosphonium bromide | 78% | 20 |
3. Cytotoxicity in Cancer Research
In vitro studies demonstrated that phosphonium compounds could induce apoptosis in various cancer cell lines. For example, a series of experiments revealed that certain triphenylphosphonium derivatives were effective against breast cancer cells by triggering apoptotic pathways through mitochondrial dysfunction .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Mitochondrial disruption |
| HeLa (cervical cancer) | 12 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
